Vapendavir
Overview
Description
Vapendavir, also known as BTA798, is an antiviral drug used for the treatment of HRV, the common cold virus . It is known to cause significant clinical complications in sufferers of Asthma and Chronic Obstructive Pulmonary Disease .
Molecular Structure Analysis
The molecular formula of Vapendavir is C21H26N4O3 . It has a molecular weight of 382.5 g/mol . The IUPAC name is 3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole .Chemical Reactions Analysis
Vapendavir is known to bind to the viral capsid, preventing the virus from entering the cell . Mutations in the drug-binding pocket in VP1 were identified during in vitro resistance selection of drug-resistant isolates .Physical And Chemical Properties Analysis
Vapendavir has a molecular weight of 382.46 g/mol . Its chemical structure is consistent with its structure .Scientific Research Applications
Molecular Mechanism of Resistance to Vapendavir
Vapendavir, known as a rhino/enterovirus inhibitor, targets a hydrophobic pocket in the viral capsid. Research has identified drug-resistant variants selected in vitro, with mutations in the drug-binding pocket and outside of it. For instance, the G149C substitution in human rhinovirus 2 made its replication dependent on vapendavir, indicating complex geno- and phenotypes in clinically relevant picornavirus species resistant to vapendavir (Lanko et al., 2020); (Lanko et al., 2021).
Efficacy in Treating Asthmatic Adults with Rhinovirus Infection
Vapendavir showed efficacy in reducing upper respiratory symptoms of naturally acquired rhinovirus infection in asthmatic adults. A study highlighted its potential as an effective therapy to lessen HRV-related symptoms in such populations (Matz, 2013).
Inhibition of Enterovirus 71 Replication
Studies have demonstrated that vapendavir efficiently inhibits in vitro replication of various strains of Enterovirus 71 (EV71), an important pathogen causing hand, foot, and mouth disease. This highlights vapendavir's potential in treating EV71 infections and suggests further exploration of its application (Tijsma et al., 2014).
Future Directions
Vapendavir has been licensed to Altesa Biosciences for global development, production, and marketing . It has shown promising preclinical and clinical data demonstrating effective control of certain respiratory viruses . It has potential applications in treating epidemic hand, foot and mouth disease (HFMD) and HRV infection in chronic obstructive pulmonary disease (COPD) patients .
properties
IUPAC Name |
3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVBVKHUICELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195984 | |
Record name | Vapendavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vapendavir | |
CAS RN |
439085-51-5 | |
Record name | Vapendavir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vapendavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VAPENDAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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